N-(3-Buten-1-yl)phthalimide
Description
N-(3-Buten-1-yl)phthalimide (CAS: 52898-32-5) is a phthalimide derivative with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol. The compound features a phthalimide core substituted with a 3-butenyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
2-but-3-enylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2,4-7H,1,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOLXCKKXHSEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320898 | |
| Record name | N-(3-Buten-1-yl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52898-32-5 | |
| Record name | 52898-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Buten-1-yl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20320898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Potassium phthalimide, generated by deprotonating phthalimide with a strong base (e.g., KOH or KH), reacts with 3-butenyl halides (e.g., 3-butenyl bromide or chloride) in a polar aprotic solvent. The reaction proceeds via an S<sub>N</sub>2 mechanism, where the phthalimide anion displaces the halide, forming the N-alkylated product.
A study by Billman and Cash demonstrated that dimethylformamide (DMF) significantly enhances reaction efficiency compared to traditional solvents like toluene or xylene. Using DMF at 80–100°C for 4–6 hours, they achieved yields exceeding 85% for analogous N-alkylphthalimides. For 3-butenyl derivatives, similar conditions are recommended, with potassium iodide often added to facilitate halide exchange and improve reactivity.
Optimization and Practical Considerations
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Solvent Choice : DMF accelerates the reaction due to its high polarity and ability to solubilize both ionic and organic species.
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Catalysts : Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) reduce reaction times by enhancing interfacial contact between potassium phthalimide and alkyl halides.
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Temperature : Mild heating (60–80°C) prevents decomposition of the butenyl halide, which is prone to polymerization at elevated temperatures.
Direct Alkylation of Phthalimide with 3-Butenyl Halides
An alternative single-step approach involves reacting phthalimide directly with 3-butenyl halides in the presence of a base. This method bypasses the need for pre-forming potassium phthalimide.
Reaction Protocol
Phthalimide, 3-butenyl bromide, and anhydrous potassium carbonate are combined in DMF or acetonitrile. The mixture is heated under reflux for 12–24 hours, after which the product is isolated via filtration and recrystallization. This method is less efficient than the Gabriel synthesis (yields: 60–75%) but offers simplicity for small-scale preparations.
Key Parameters
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Base Selection : Potassium carbonate outperforms sodium carbonate due to its higher solubility in DMF.
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Stoichiometry : A 1:1 molar ratio of phthalimide to alkyl halide minimizes side reactions, though a 10–20% excess of the halide is often used to drive the reaction.
Synthesis from 3-Buten-1-amine via Protection
While less common, this compound can be synthesized by reacting 3-buten-1-amine with phthalic anhydride. This method is typically reserved for cases where the amine is readily available.
Procedure
3-Buten-1-amine (4-aminobut-1-ene) is heated with phthalic anhydride in acetic acid at 100°C for 2 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol. This route affords moderate yields (65–70%) and is limited by the commercial availability of 3-buten-1-amine.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each synthetic route:
| Method | Yield | Conditions | Complexity | Key Reference |
|---|---|---|---|---|
| Gabriel synthesis | 85–90% | DMF, 80°C, 6 hours | Moderate | |
| Direct alkylation | 60–75% | Reflux, 24 hours | Low | |
| Amine protection | 65–70% | Acetic acid, 100°C | High |
Characterization and Quality Control
This compound is characterized by:
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Spectroscopic Data : <sup>1</sup>H NMR confirms the presence of butenyl protons (δ 5.0–5.8 ppm) and aromatic phthalimide protons (δ 7.6–7.8 ppm).
Applications in Organic Synthesis
The primary application of this compound is in the Gabriel synthesis of 3-buten-1-amine. Treatment with hydrazine hydrate in ethanol under reflux cleaves the phthalimide group, yielding the free amine. This intermediate is critical in pharmaceuticals, agrochemicals, and polymer chemistry .
Chemical Reactions Analysis
Types of Reactions
N-(3-Buten-1-yl)phthalimide undergoes various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The imide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the imide group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Various substituted phthalimide derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of N-(3-buten-1-yl)phthalimide is in organic synthesis, where it acts as a precursor for various chemical transformations. For instance, it has been utilized in the dimesyloxylation process, where it reacts with PhI(OPiv)₂ and MsOH to yield dimesyloxylated products. This reaction showcases the compound's ability to participate in selective transformations under varying conditions, demonstrating its utility in synthetic organic chemistry .
Medicinal Chemistry
This compound derivatives have been investigated for their potential pharmacological properties. Research indicates that derivatives of phthalimide compounds can be converted into amines, which are crucial for developing anti-ulcer medications . The ability to refine these compounds through recrystallization enhances their purity and efficacy as pharmaceutical agents.
Photochemical Reactions
The compound has also been studied for its role in photochemical reactions. For example, it can initiate N-radical reactions under visible-light irradiation when combined with O-aryl oximes, leading to the formation of sulfonamides . This application highlights the compound's versatility in facilitating radical-based transformations.
Dimesyloxylation Reaction
In a study focusing on alkene disulfonoxylation, this compound was subjected to various oxidants and acids. The results indicated that the choice of oxidant significantly influenced product selectivity and distribution, emphasizing the importance of reaction conditions in achieving desired outcomes .
Synthesis of Bioactive Compounds
Another notable case involved the synthesis of bioactive compounds using this compound as a starting material. Researchers demonstrated that this compound could be transformed into various derivatives with potential biological activity, paving the way for new therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-Buten-1-yl)phthalimide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Phthalimide Derivatives
Phthalimide derivatives exhibit diverse reactivity and applications depending on their substituents. Below is a comparative analysis of This compound with structurally or functionally related compounds.
Structural and Functional Comparison
Table 1: Key Properties of Selected Phthalimide Derivatives
Physical and Chemical Properties
Biological Activity
N-(3-Buten-1-yl)phthalimide is a compound that belongs to the phthalimide family, which is recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₁NO₂
- Molecular Weight : 201.23 g/mol
- Melting Point : 52 °C
- Purity : ≥98.0% (by HPLC)
These properties indicate that the compound is stable and suitable for biological evaluations .
Antiproliferative Activity
Recent studies have highlighted the significant antiproliferative activity of this compound and its derivatives against various cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for several phthalimide derivatives, including this compound:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast) | 9.66 |
| This compound | UMUC-3 (Bladder) | 19.81 |
| Phthalimide Derivative 4c | MV4-11 (Leukemia) | 33.25 |
| Phthalimide Derivative 4d | A549 (Lung) | 41.07 |
The data indicates that this compound exhibits potent activity against breast and bladder cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : Phthalimides have been shown to inhibit enzymes such as human neutrophil elastase (HNE), which plays a role in cancer progression .
- Selective Cytotoxicity : Studies indicate that certain derivatives demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from phthalimide showed significantly lower toxicity against normal fibroblast cells compared to cancer cells .
- Molecular Docking Studies : In silico analyses have revealed potential binding interactions with key enzymes like DNMT1 and VEGFR2, which are implicated in tumor growth and angiogenesis .
Study 1: Antiproliferative Effects on HeLa Cells
In a study evaluating various phthalimide derivatives, it was found that specific compounds significantly reduced proliferation in HeLa cells (cervical cancer), with some compounds showing over 40% inhibition without affecting normal fibroblast cells . This selectivity highlights the therapeutic potential of these compounds.
Study 2: Structure–Activity Relationship (SAR)
A systematic SAR study revealed that modifications in the phthalimide structure could enhance biological activity. For example, substituents at specific positions on the phthalimide ring were found to influence potency against different cancer cell lines . Such findings can guide future drug design efforts.
Q & A
Q. What are the common synthetic routes for preparing N-(3-Buten-1-yl)phthalimide and related derivatives?
this compound is typically synthesized via nucleophilic substitution reactions. A standard approach involves alkylation of phthalimide salts (e.g., potassium phthalimide) with 3-butenyl bromide or similar alkenyl halides in polar aprotic solvents like DMF or DMSO, often under basic conditions (e.g., K₂CO₃) at elevated temperatures (80–100°C) . The Gabriel synthesis, a classical method for primary amine preparation, can also be adapted by substituting bromoalkenes for alkyl halides, followed by hydrazinolysis to remove the phthalimide protecting group .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm the alkenyl chain integration (e.g., vinyl proton signals at δ 4.8–5.5 ppm) and phthalimide aromatic resonances .
- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretching) and ~1700 cm⁻¹ (imide C-N-C) validate the phthalimide core .
- Elemental Analysis : Ensures purity and stoichiometric consistency .
- X-ray Crystallography : Resolves molecular geometry, as demonstrated for structurally analogous N-alkylphthalimides .
Q. How does the reactivity of the butenyl group influence downstream functionalization?
The terminal alkene in the butenyl moiety enables regioselective transformations, such as epoxidation, hydrohalogenation, or cycloadditions (e.g., [2+2] with electron-deficient dienophiles). These reactions are critical for introducing functional handles (e.g., hydroxyl, halogen, or cyclopropane groups) for further derivatization in drug discovery or materials science .
Advanced Research Questions
Q. How do structural modifications of this compound affect its photoredox catalytic activity in radical-mediated reactions?
The electron-deficient phthalimide core can act as an electron acceptor in photoredox systems. Modifications to the butenyl chain (e.g., introducing electron-donating groups) alter redox potentials, impacting excited-state lifetimes and electron-transfer efficiency. For example, Ru(bpy)₃²⁺-mediated photoredox catalysis leverages similar electron-deficient motifs for α-alkylation or C–C bond formation, suggesting that this compound derivatives could participate in radical chain processes under visible light .
Q. What factors govern the hydrolytic stability of this compound under physiological or basic conditions?
Stability is pH-dependent. In neutral aqueous solutions, the imide bond remains intact, but under strongly basic conditions (e.g., NaOH >0.1 M), hydrolysis to phthalic acid and the corresponding amine occurs rapidly. Kinetic studies on analogous N-hydroxymethyl phthalimides show half-lives of <50 s in 0.18 M NaOH, suggesting similar susceptibility for the butenyl derivative. Buffer systems (e.g., N-methylmorpholine) can modulate degradation rates, which is critical for prodrug design or controlled-release applications .
Q. How can conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved for this compound derivatives?
Discrepancies often arise from assay conditions. For example:
- DPPH Assays : Electron-rich substituents (e.g., methyl groups) enhance radical scavenging (IC₅₀ ~1.3 mg/mL), while electron-withdrawing groups (e.g., chloro) reduce activity .
- Cellular Models : Pro-oxidant effects may dominate in reducing environments (e.g., high glutathione levels). Methodological adjustments, such as varying oxidant stress inducers (H₂O₂ vs. tert-butyl hydroperoxide) or using knockout cell lines, can clarify mechanistic pathways .
Q. What strategies optimize enantioselective synthesis of chiral this compound derivatives?
Chiral auxiliaries or asymmetric catalysis can be employed:
- Chiral Ligands : Rhodium or palladium complexes with BINAP or Josiphos ligands enable asymmetric allylic alkylation of phthalimide precursors.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in racemic mixtures. Recent work on N-alkenyl carbamates demonstrates enantiomeric excess (ee) >90% using these methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
